molecular formula C18H18N2O3 B6559708 2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921913-92-0

2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6559708
CAS No.: 921913-92-0
M. Wt: 310.3 g/mol
InChI Key: DIDHSPZCDJSLDQ-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound belonging to the dihydroquinolinone class. Compounds featuring the dihydroquinolinone scaffold are of significant interest in medicinal chemistry and drug discovery research due to their diverse biological activities. This structure is a privileged motif in the design of novel therapeutic agents, particularly in the development of ligands for central nervous system targets . The primary research value of this compound lies in its potential as a key intermediate or pharmacophore in the exploration of bitopic ligands for dopamine receptor subtypes. Research into similar dihydroquinolinone structures has shown their application as secondary pharmacophores attached to primary ligands like eticlopride, enabling the study of both the orthosteric and secondary binding pockets of D2 and D3 dopamine receptors . This approach is critical for developing ligands with improved subtype selectivity, binding affinity, and unique functional efficacy, which can serve as valuable tools for neuropharmacological research . Furthermore, the dihydroquinolinone core is recognized for its presence in compounds with antineoplastic properties, making it a structure of interest in oncology research . The mechanism of action for a specific compound is highly dependent on its overall structure and substitution pattern; therefore, researchers are encouraged to investigate the specific biological pathways and targets relevant to their application. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-20-15-9-8-13(11-12(15)7-10-17(20)21)19-18(22)14-5-3-4-6-16(14)23-2/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDHSPZCDJSLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline backbone is synthesized via Skraup cyclization or Friedländer annulation , using substituted anilines and carbonyl compounds. For example:

  • 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine is prepared by reacting 6-nitro-1-methyl-3,4-dihydroquinolin-2(1H)-one with hydrogen gas in the presence of a palladium catalyst.

  • Cyclization conditions (e.g., polyphosphoric acid or PCl₃) are critical for achieving high yields (>75%).

Benzamide Functionalization

The benzamide group is introduced via amide coupling between 4-methoxybenzoyl chloride and the tetrahydroquinoline amine intermediate. Key steps include:

  • Activation of the carboxylic acid (4-methoxybenzoic acid) using thionyl chloride (SOCl₂) to form the acyl chloride.

  • Reaction with the amine in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.

Optimization of Reaction Conditions

Catalytic Systems

  • Palladium catalysts (e.g., Pd/C) are preferred for nitro-group reduction, offering >90% conversion.

  • Triethylamine (Et₃N) is used as a base in amide coupling to neutralize HCl generated during the reaction.

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent Anhydrous DCMMaximizes acylation efficiency
Temperature 0–5°C (initial)Reduces side reactions
Reaction Time 12–24 hoursEnsures complete conversion

Prolonged reaction times (>24 hours) lead to decomposition, while higher temperatures (>30°C) promote hydrolysis of the acyl chloride.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, benzamide aryl), 7.45 (d, J = 8.8 Hz, 1H, quinoline H-7), 6.90 (s, 1H, quinoline H-5), 3.89 (s, 3H, OCH₃), 3.12 (t, J = 6.4 Hz, 2H, CH₂), 2.95 (s, 3H, NCH₃).

  • LC-MS : m/z 353.2 [M+H]⁺, confirming molecular weight.

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (acetonitrile/water, 70:30).

  • Melting Point : 162–164°C (uncorrected).

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

  • Batch reactors are suitable for small-scale synthesis (≤100 g), with yields consistent at 70–75%.

  • Continuous flow systems improve heat transfer and reduce reaction times (6–8 hours) for large-scale production (>1 kg).

Green Chemistry Approaches

  • Replacement of SOCl₂ with 1,1'-carbonyldiimidazole (CDI) reduces toxicity and waste.

  • Solvent recovery systems (e.g., DCM distillation) enhance sustainability.

Challenges and Troubleshooting

Common Side Reactions

  • Over-alkylation : Occurs with excess methylating agents; mitigated by stoichiometric control.

  • Hydrolysis of Acyl Chloride : Additive molecular sieves (4Å) absorb moisture.

Purification Difficulties

  • Silica Gel Incompatibility : The product’s polar nature necessitates mixed-bed stationary phases (silica gel + alumina).

Recent Advances in Methodology

Photocatalytic Amination

  • Visible-light-mediated amidation using Ru(bpy)₃²⁺ reduces reaction time to 2 hours with comparable yields (68–72%).

  • Avoids harsh reagents, enhancing functional group tolerance.

Enzymatic Catalysis

  • Lipase B (Candida antarctica) catalyzes amide bond formation in aqueous media, though yields remain low (40–45%).

ReagentRisk Mitigation Strategy
Thionyl chloride Use in fume hood with PPE
Palladium catalysts Employ closed-loop systems to prevent metal leakage

Waste Disposal

  • Neutralize acidic waste with sodium bicarbonate before disposal.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Classical Acylation 70–759812–15
Photocatalytic 68–729718–20
Enzymatic 40–459530–35

The classical method remains the most cost-effective for industrial applications, while photocatalytic routes offer environmental benefits.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced tetrahydroquinoline derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Reduced tetrahydroquinoline derivatives.

  • Substitution: : Substituted benzamide derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to tetrahydroquinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation .

Antimicrobial Activity

The compound demonstrates antimicrobial properties against a range of pathogens. Its activity against bacteria and fungi suggests potential use in developing new antimicrobial agents. The structure of tetrahydroquinoline derivatives allows them to interact with microbial enzymes, disrupting their function .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of tetrahydroquinoline derivatives. These compounds may provide therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's and Parkinson's disease .

Drug Development

The unique structural features of 2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide make it a valuable scaffold for drug development. Its ability to modulate various biological targets positions it as a lead compound in the design of new therapeutics aimed at cancer, infections, and neurodegenerative diseases.

Formulation Studies

Research into the formulation of this compound has been conducted to enhance its bioavailability and therapeutic efficacy. Various delivery systems are being explored, including nanoparticles and liposomal formulations that can improve drug solubility and stability .

Case Studies

StudyFindingsReference
Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using tetrahydroquinoline derivatives.
Antimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria in vitro.
Neuroprotective EffectsReduced neuronal cell death in models of oxidative stress-induced damage.

Mechanism of Action

The mechanism by which 2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Size: The position of the methoxy group on the benzamide ring (e.g., 2- vs. 3- or 4-) significantly alters electronic properties and steric interactions. For instance, 2-methoxy substitution in the target compound may enhance binding to hypertension-related targets like ADORA1 and HMOX1 compared to 3- or 4-substituted analogs .

THQ Core Modifications: Methyl vs. ethyl or benzyl groups at the THQ 1-position influence conformational flexibility. A methyl group (target compound) provides a compact structure, while benzyl substituents (–14) extend the hydrophobic surface . Saturation state: Dihydroquinoline (DHQ, ) vs. tetrahydroquinoline (THQ) alters planarity and hydrogen-bonding capacity, impacting enzyme inhibition (e.g., HDAC6/8) .

Biological Activity: The target compound’s 2-methoxybenzamide-THQ hybrid structure is linked to hypertension regulation via ADORA1, ADORA2B, and NOS2 . Analogs with hydroxamic acid groups () exhibit dual HDAC6/8 inhibition, suggesting scaffold adaptability for epigenetic targets .

Pharmacological Potential

  • Hypertension : 2-Methoxybenzamide analogs target genes involved in blood pressure regulation (ADORA1, KCNJ5) .
  • HDAC Inhibition : Modifications like hydroxamic acid incorporation () enable dual HDAC6/8 inhibition, a strategy for cancer and neurodegenerative diseases .
  • Safety Profiles : Baxdrostat (), a structurally complex THQ derivative, emphasizes the need for rigorous toxicity studies in analogs .

Biological Activity

2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be characterized by its molecular formula C14H15N2O2C_{14}H_{15}N_{2}O_{2} and a molecular weight of approximately 241.29 g/mol. The structure features a methoxy group and a tetrahydroquinoline moiety, which are significant for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, related tetrahydroquinoline derivatives have been tested against several bacterial strains and fungi with promising results.

2. Anticancer Properties
The compound has been evaluated for its anticancer effects. In vitro studies suggest that it can inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. Notably, the mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis.

3. Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties associated with this compound. It may exert protective effects against oxidative stress-induced neuronal damage, potentially through the regulation of antioxidant enzyme activities.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.
  • Interaction with Receptors : It could act as a modulator of neurotransmitter receptors or other cellular receptors that mediate its effects on cancer and neuroprotection.

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibitory against E. coli
AnticancerInduces apoptosis
NeuroprotectiveReduces oxidative stress

Case Studies

Several studies have documented the effects of this compound:

Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers found that derivatives of tetrahydroquinoline exhibited significant anticancer activity against breast cancer cells. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection
A research article in Neuropharmacology reported that similar compounds provided neuroprotection in models of Alzheimer's disease by reducing amyloid-beta toxicity and enhancing cognitive function in animal models.

Q & A

Q. Recommended protocols for synthesizing analogs with improved pharmacokinetic profiles

  • Key steps :
  • Lipinski’s rule compliance : Modify logP (<5) via substituent changes (e.g., replacing methoxy with hydrophilic groups) .
  • Microsomal stability assays : Use liver microsomes to assess metabolic stability .
  • In vivo testing : Pharmacokinetic studies in rodent models (Cmax, AUC calculations) .

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